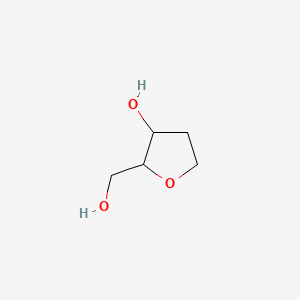![molecular formula C8H10N4OS B13665125 2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with an amino group at position 2, a hydroxyethyl group at position 5, and a thione group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,6-diaminopyrimidin-4(3H)-one with an appropriate aldehyde or ketone, followed by cyclization and introduction of the thione group. The reaction conditions often involve the use of catalysts such as sodium carbonate in a mixture of water and ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound
科学研究应用
2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites and blocking their activity. This leads to the disruption of cellular processes such as DNA synthesis and cell division, resulting in antiproliferative effects. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives such as:
- 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-Amino-6-methyl-4-pyrimidinol
- 2-Amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-ones
Uniqueness
2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets, while the thione group contributes to its reactivity and ability to form various derivatives.
属性
分子式 |
C8H10N4OS |
|---|---|
分子量 |
210.26 g/mol |
IUPAC 名称 |
2-amino-5-(2-hydroxyethyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C8H10N4OS/c9-8-11-6-5(7(14)12-8)4(1-2-13)3-10-6/h3,13H,1-2H2,(H4,9,10,11,12,14) |
InChI 键 |
HWYKXWUAHKIOHK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N1)NC(=NC2=S)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



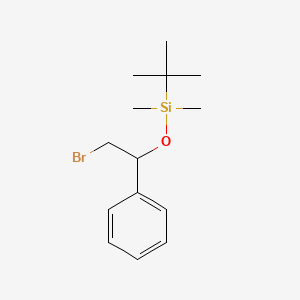


![Benzo[g]quinazoline](/img/structure/B13665071.png)
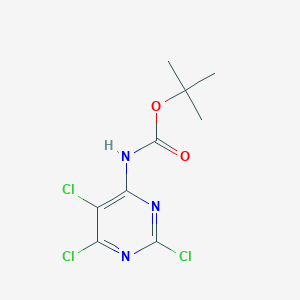

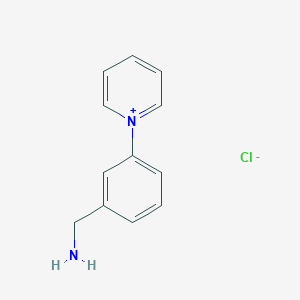
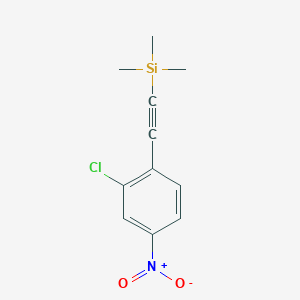

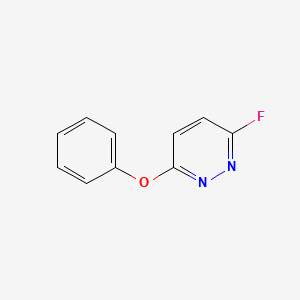
![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)
